(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid, also known as ODIQ-acetic acid, is a small molecule currently classified as an experimental drug according to DrugBank []. This means it has not yet been approved for any medical use in humans. However, it is being investigated for its potential therapeutic applications in various areas of scientific research.
One of the main areas of research surrounding (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is its potential anti-cancer properties. Studies have shown that it may exhibit cytotoxic effects (toxic to cells) on various cancer cell lines, including those from breast, lung, and colon cancers [, ]. These findings suggest that the compound may be worth exploring further as a potential anti-cancer agent.
Further research is needed to fully understand the mechanisms by which (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid exerts its anti-cancer effects and to determine its safety and efficacy in humans.
In addition to its potential anti-cancer properties, (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is also being investigated for its potential applications in other areas, such as:
(5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid, also known as (5-hydroxyindolo[1,2-a]quinazolin-7-yl)acetic acid [], is a small molecule with a heterocyclic structure. The origin of this specific compound is not readily apparent in the scientific literature. However, compounds with similar structures have been synthesized and investigated for their potential biological activities [].
The key feature of the molecule is the fusion of indole and quinazoline rings linked at the 1 and 2 positions of the indole and the 2 and 1 positions of the quinazoline, respectively. This creates a tricyclic scaffold. An acetic acid group is attached to the 7th position of the quinazoline ring. The presence of a ketone group (C=O) at the 5th position of the indole ring makes it a 5-oxoindole.
Specific information on the synthesis or reactions involving (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid is not available in the scientific literature searched. However, synthesis of similar indoloquinazoline derivatives have been reported. These syntheses typically involve multi-step reactions starting from readily available indole and quinazoline precursors [].
There is no scientific literature available on the mechanism of action of (5-Oxo-5,6-dihydro-indolo[1,2-A]quinazolin-7-YL)-acetic acid. Similar indoloquinazoline derivatives have been shown to possess various biological activities, including kinase inhibition []. However, further research is needed to understand the specific mechanism of action of this compound.